molecular formula C4H3ClN6 B14012439 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine CAS No. 1488-50-2

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine

Cat. No.: B14012439
CAS No.: 1488-50-2
M. Wt: 170.56 g/mol
InChI Key: PKYIRSPATVIJAY-UHFFFAOYSA-N
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Description

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to heat and impact .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with its synthesis. the general approach would involve scaling up the laboratory synthesis while implementing stringent safety protocols to manage the risks associated with the intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or other nucleophiles can be used under controlled conditions to replace the chlorine atom.

    Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the specific reaction pathway.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.

Mechanism of Action

The mechanism of action of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can also make it a versatile intermediate for further chemical modifications.

Properties

CAS No.

1488-50-2

Molecular Formula

C4H3ClN6

Molecular Weight

170.56 g/mol

IUPAC Name

6-chlorotetrazolo[1,5-b]pyridazin-8-amine

InChI

InChI=1S/C4H3ClN6/c5-3-1-2(6)4-7-9-10-11(4)8-3/h1H,6H2

InChI Key

PKYIRSPATVIJAY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NN=NN2N=C1Cl)N

Origin of Product

United States

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